molecular formula C9H9ClN2O B11904297 3-Chloro-6-methoxy-2-methyl-2H-indazole

3-Chloro-6-methoxy-2-methyl-2H-indazole

Cat. No.: B11904297
M. Wt: 196.63 g/mol
InChI Key: WDJXTVUXJPIUGU-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a chlorine atom at the third position, a methoxy group at the sixth position, and a methyl group at the second position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxy-2-methyl-2H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-6-methoxybenzaldehyde with hydrazine hydrate can lead to the formation of the desired indazole derivative. The reaction typically requires refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are commonly employed in large-scale production. These methods offer advantages in terms of efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-2-methyl-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms .

Scientific Research Applications

3-Chloro-6-methoxy-2-methyl-2H-indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methyl-2H-indazole: Lacks the methoxy group at the sixth position.

    6-Methoxy-2-methyl-2H-indazole: Lacks the chlorine atom at the third position.

    3-Chloro-6-methoxy-2H-indazole: Lacks the methyl group at the second position.

Uniqueness

3-Chloro-6-methoxy-2-methyl-2H-indazole is unique due to the specific combination of substituents on the indazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

3-chloro-6-methoxy-2-methylindazole

InChI

InChI=1S/C9H9ClN2O/c1-12-9(10)7-4-3-6(13-2)5-8(7)11-12/h3-5H,1-2H3

InChI Key

WDJXTVUXJPIUGU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)OC)Cl

Origin of Product

United States

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